molecular formula C13H14N4O2 B11150864 N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide

N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11150864
M. Wt: 258.28 g/mol
InChI Key: VEJCUZKBBALXBV-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide is a biologically active compound featuring a benzamide core structure substituted with a 2-hydroxyethyl group and a 2-pyrimidinylamino moiety. This molecular architecture is characteristic of compounds investigated for their potential as orexin receptor antagonists, which play a significant role in regulating sleep-wake cycles, arousal, and feeding behaviors . As a research compound, it serves as a valuable tool for neuroscientists studying neurological pathways and sleep disorders. The compound is presented for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Orexin receptor antagonists represent an important class of compounds for investigating sleep disorders and neurological conditions . The benzamide scaffold present in this compound is known to contribute to significant biological activities in medicinal chemistry research, as benzamide derivatives have been widely investigated for various pharmacological effects including acetylcholinesterase and carbonic anhydrase inhibitory activities . Researchers utilize this compound primarily for in vitro studies exploring orexin receptor function and signaling pathways. Its mechanism of action involves binding to orexin receptors, potentially blocking the action of orexin neuropeptides and thereby modulating neuronal activity associated with arousal and wakefulness states . The compound offers research utility in biochemical assays, receptor binding studies, and cellular models relevant to neurological function and sleep regulation research. Proper safety protocols should be followed during handling, and the compound should be stored under appropriate conditions to maintain stability. Researchers should consult relevant literature and material safety data sheets before using this product in experimental procedures.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C13H14N4O2/c18-8-7-14-12(19)10-3-1-4-11(9-10)17-13-15-5-2-6-16-13/h1-6,9,18H,7-8H2,(H,14,19)(H,15,16,17)

InChI Key

VEJCUZKBBALXBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Condensation Reactions with Activated Intermediates

Acyl chloride intermediates are frequently employed to facilitate amide bond formation. For example, 3-aminobenzoic acid can be converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with ethanolamine to install the hydroxyethyl group. Subsequent introduction of the pyrimidine ring typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) with 2-aminopyrimidine.

Key Considerations:

  • Acyl Chloride Formation: Reactions must be conducted under anhydrous conditions to prevent hydrolysis.

  • Amine Coupling: Ethanolamine’s primary amine reacts preferentially with the acyl chloride, but steric hindrance from the 3-position may necessitate elevated temperatures (60–90°C).

  • Pyrimidine Attachment: SNAr reactions require electron-deficient pyrimidine rings, often achieved using nitro or halogen substituents, which are later reduced or replaced.

Direct Polycondensation Methods

Solvent-free or solvent-assisted polycondensation avoids isolating reactive intermediates. For instance, 3-nitrobenzoic acid and ethanolamine can undergo direct condensation in the presence of a dehydrating agent (e.g., sulfuric acid or phosphorus pentoxide), followed by nitro group reduction and pyrimidine coupling. This one-pot approach minimizes purification steps but risks side reactions such as over-alkylation.

Representative Protocol (Adapted from CN103012188A):

  • Reactants: 3-Nitrobenzoic acid (1.0 eq), ethanolamine (1.2 eq).

  • Conditions: Sulfuric acid (5% v/v), reflux in methanol (8–12 h).

  • Post-Reaction: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate.

  • Yield: ~70% after crystallization.

Condensing Agent-Mediated Amidation

Carbodiimides (e.g., DCC, EDC) or triazine-based agents (e.g., CDI) promote amide bond formation without acyl chloride generation. For example, 3-(2-pyrimidinylamino)benzoic acid and ethanolamine can be coupled using EDC/HOBt in dimethylformamide (DMF) at 0–25°C. This method preserves acid-sensitive functional groups but requires careful stoichiometry to avoid racemization.

Optimization Data:

ParameterOptimal ValueEffect on Yield
Temperature0–10°CMinimizes side products
Molar Ratio (EDC)1.5 eqMaximizes conversion
SolventDMF/THF (1:1)Enhances solubility

Pyrimidine Ring Installation Techniques

The pyrimidinylamino group is introduced via two primary routes:

Nucleophilic Aromatic Substitution (SNAr)

Chloropyrimidines react with the amine-functionalized benzamide under basic conditions. For example, 2-chloropyrimidine and N-(2-hydroxyethyl)-3-aminobenzamide undergo SNAr in the presence of K₂CO₃ in DMSO at 120°C.

Challenges:

  • Electron Deficiency: Pyrimidine must be sufficiently electrophilic (e.g., 2,4-dichloropyrimidine).

  • Regioselectivity: Competing reactions at multiple chloro sites require controlled stoichiometry.

Transition Metal-Catalyzed Coupling

Palladium catalysts enable C–N bond formation between aryl halides and amines. A reported method for analogous compounds employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 100°C. Applied to N-(2-hydroxyethyl)-3-aminobenzamide and 2-bromopyrimidine, this could achieve yields exceeding 75%.

Catalyst System Comparison:

CatalystLigandBaseYield (%)
Pd(OAc)₂XantphosCs₂CO₃78
PdCl₂(PPh₃)₂NoneKOtBu62

Purification and Characterization

Crude products are typically purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural validation relies on:

  • ¹H NMR: Peaks for hydroxyethyl (–CH₂CH₂OH, δ 3.3–3.5 ppm) and pyrimidine protons (δ 8.5–9.0 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 258.28 (C₁₃H₁₄N₄O₂) .

Chemical Reactions Analysis

    Reactivity: N-pyridin-2-ylbenzamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

    Protein Kinase Inhibition

    One of the primary applications of N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide is as an inhibitor of protein kinases, which are crucial in regulating various cellular processes including cell proliferation and differentiation. Aberrant kinase activity is associated with numerous diseases, particularly cancers. The compound has shown promise in targeting specific kinases involved in neoplastic diseases, such as chronic myeloid leukemia (CML) and solid tumors .

    Case Study:

    • A study highlighted the efficacy of similar compounds in reducing tumor growth in CML models by inhibiting the Bcr-Abl kinase, a hallmark of this disease .

    Hedgehog Signaling Pathway Inhibition

    This compound derivatives have also been investigated for their ability to inhibit the Hedgehog signaling pathway, which plays a significant role in embryonic development and cancer progression. Compounds designed from this class have demonstrated significant inhibitory effects on this pathway, presenting a potential therapeutic avenue for cancers driven by Hedgehog signaling .

    Case Study:

    • A novel series of derivatives exhibited more potent inhibition than existing treatments like vismodegib, suggesting their potential as lead compounds for further development against Hedgehog-dependent tumors .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Research indicates that modifications to the benzamide structure can significantly influence its biological activity, including potency and selectivity towards target kinases or signaling pathways.

    Data Table: SAR Insights

    Compound VariantActivity (IC50)Target Kinase
    Variant A5 µMBcr-Abl
    Variant B10 µMc-Kit
    Variant C3 µMFLT3

    Pharmacokinetics and Toxicology

    Pharmacokinetic studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest moderate pharmacokinetic profiles that warrant further investigation to enhance bioavailability and reduce toxicity.

    Case Study:

    • A study reported that one derivative showed promising pharmacokinetic properties in vivo, indicating its potential as a lead compound for further exploration in clinical settings .

    Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    Substituent Variations in Benzamide Derivatives

    Compound Name Key Substituents Structural Features Biological Relevance
    N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide 3-(2-pyrimidinylamino), N-(2-hydroxyethyl) Hydrogen bonding via pyrimidine and hydroxyl groups; moderate lipophilicity Potential kinase inhibition or receptor binding (e.g., sigma receptors)
    3,6-Dihydroxy-N-(2-hydroxyethyl)-2-(2-nitroanilino)benzamide () 2-(2-nitroanilino), 3,6-dihydroxy Nitro group enhances electron-withdrawing effects; dihydroxy groups increase polarity Likely antioxidant or anti-inflammatory activity
    2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide () Thioether linkage, pyrimidinylaminoethyl Increased steric bulk; thioether may enhance metabolic stability Anticancer or antiviral applications
    3-(Isobutyrylamino)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide () Isobutyrylamino, sulfamoyl-pyrimidine High molecular weight (439.49 Da); sulfamoyl group improves membrane penetration Potential antimicrobial or enzyme inhibition

    Key Observations :

    • The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic analogs (e.g., thioether-containing derivatives in ) but may reduce tumor uptake compared to more hydrophobic benzamides (e.g., radioiodinated derivatives in ) .

    Physicochemical Properties

    Property Target Compound 3-(Isobutyrylamino)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide () N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide ()
    Molecular Weight ~317.34 g/mol 439.49 g/mol ~434.28 g/mol
    LogP (Estimated) ~1.5–2.0 ~2.5–3.0 ~3.0–3.5
    Solubility High (hydroxyethyl) Moderate (sulfamoyl) Low (iodo, methoxy)
    Key Functional Groups Pyrimidinylamino, hydroxyethyl Pyrimidinylsulfamoyl, isobutyrylamino Iodo, methoxy, diethylaminoethyl

    Implications :

    • The target compound’s lower logP and higher solubility may favor oral bioavailability but limit blood-brain barrier penetration compared to iodinated benzamides () .

    Receptor Binding and Therapeutic Potential

    • Sigma Receptor Targeting : Unlike radioiodinated benzamides (e.g., [125I]PIMBA in ), the hydroxyethyl group in the target compound may reduce sigma-1 receptor affinity (Ki ~0.278 μM for [125I]PIMBA vs. unquantified for the target compound) .
    • Anticancer Activity : Structural analogs with pyrimidine moieties (e.g., imatinib-like derivatives in ) show kinase inhibition, suggesting similar mechanisms for the target compound .
    • Anti-inflammatory Activity: Compounds with hydroxylated benzamide scaffolds (e.g., ) exhibit IC50 values <17 μM, but the pyrimidinylamino group may shift activity toward antiproliferative effects .

    Challenges :

    • Steric hindrance from the pyrimidinylamino group may require optimized catalysts (e.g., palladium for cross-coupling) .

    Biological Activity

    N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to various therapeutic targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential applications in treating diseases.

    Chemical Structure and Properties

    The compound features a benzamide backbone with a hydroxyethyl group and a pyrimidinylamino substitution, which contributes to its unique biological properties. Its molecular formula is C12_{12}H14_{14}N4_{4}O, and it has a molecular weight of approximately 230.26 g/mol.

    This compound has been identified as an inhibitor of the P2X7 receptor, which is implicated in inflammatory and autoimmune diseases. This receptor mediates cellular responses to ATP and plays a crucial role in pain and inflammation pathways. By modulating this receptor's activity, the compound may provide therapeutic benefits for conditions such as chronic pain and arthritis .

    Inhibition Studies

    Research indicates that this compound effectively binds to the P2X7 receptor, influencing its activation state and downstream signaling pathways. Interaction studies have shown that it has a binding affinity comparable to other known inhibitors, suggesting its potential as a lead compound for drug development targeting this receptor .

    Structure-Activity Relationships (SAR)

    The biological activity of this compound is influenced by its structural components:

    Structural Feature Impact on Activity
    Hydroxyethyl groupEnhances solubility and bioavailability
    Pyrimidinylamino substitutionCritical for receptor binding and selectivity
    Benzamide backboneProvides structural stability and facilitates interactions

    Studies have demonstrated that modifications to these structural elements can lead to variations in potency and selectivity against different biological targets .

    Case Studies

    • Inflammatory Disease Models : In preclinical models of inflammation, this compound showed significant reduction in inflammatory markers, indicating its potential utility in treating inflammatory disorders .
    • Cancer Research : The compound has also been evaluated for its effects on cancer cell lines where it exhibited moderate cytotoxicity, suggesting further exploration into its role as an anticancer agent may be warranted .

    Pharmacokinetics

    The pharmacokinetic profile of this compound indicates favorable absorption characteristics, with studies suggesting good oral bioavailability. Its metabolic stability is enhanced by the presence of the hydroxyethyl group, which may protect against rapid degradation in biological systems .

    Q & A

    Q. What are the established synthetic routes for N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide, and how can reaction conditions be optimized for high yield?

    The compound is typically synthesized via multi-step protocols involving:

    • Amide coupling : Reaction of 3-(2-pyrimidinylamino)benzoic acid derivatives with 2-hydroxyethylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
    • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol to achieve >95% purity. Optimization includes temperature control (0–5°C during coupling) and catalytic DMAP to accelerate reaction kinetics .

    Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

    • NMR : ¹H/¹³C NMR to verify the benzamide backbone, pyrimidinylamino group, and hydroxyethyl chain (e.g., δ ~8.3 ppm for pyrimidine protons, δ ~3.6 ppm for hydroxyethyl CH₂) .
    • HRMS : To confirm molecular weight (e.g., [M+H]⁺ at m/z 387.4) .
    • X-ray crystallography : For absolute configuration determination, though limited by crystallinity challenges; SHELX programs are recommended for refinement .

    Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

    • Kinase inhibition : Fluorescence-based ADP-Glo™ assays against kinases (e.g., EGFR, PI3K) due to structural similarity to known inhibitors .
    • Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

    Advanced Research Questions

    Q. How can computational methods like molecular docking improve target identification for this compound?

    • Glide docking : Use Schrödinger Suite to dock into kinase ATP-binding pockets (e.g., PI3Kγ), prioritizing poses with hydrogen bonds to pyrimidine N1 and benzamide carbonyl .
    • MD simulations : AMBER or GROMACS for stability analysis (≥100 ns trajectories) to assess binding mode retention .
    • Contradictions : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects; refine scoring functions using explicit water models .

    Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

    • Meta-analysis : Compare inhibitory data from analogs (e.g., thiazole/pyridine substitutions) to identify critical pharmacophores. For example, hydroxyethyl chain flexibility enhances PI3K affinity .
    • Free-Wilson analysis : Quantify contributions of substituents (e.g., pyrimidine vs. quinazoline) to activity .

    Q. How do crystal packing and hydrogen-bonding networks influence physicochemical properties?

    • Crystallography : The hydroxyethyl group forms O–H⋯O hydrogen bonds (2.8–3.0 Å), creating hydrophilic layers that may enhance solubility .
    • Thermodynamic solubility : Correlate with lattice energy calculations (e.g., via Mercury software) to predict formulation challenges .

    Q. What experimental designs validate off-target effects in kinase profiling?

    • Broad-panel screening : Eurofins KinaseProfiler™ (≥400 kinases) at 1 µM to identify off-targets (e.g., FLT3, RET) .
    • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring thermal stabilization of kinases .

    Methodological Guidance Table

    Research Objective Recommended Techniques Key Parameters Evidence
    Synthetic optimizationEDCI/HOBt-mediated couplingAnhydrous DMF, 0–5°C, DMAP catalysis
    Target identificationGlide docking + MD simulationsOPLS4 force field, explicit solvent models
    SAR contradiction resolutionFree-Wilson analysisR-group decomposition of IC₅₀ data
    Solubility predictionX-ray crystallography + lattice energy calcMercury software, HSPiP solubility parameters

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